molecular formula C15H14O2 B089785 p-Tolyl phenylacetate CAS No. 101-94-0

p-Tolyl phenylacetate

Cat. No. B089785
CAS RN: 101-94-0
M. Wt: 226.27 g/mol
InChI Key: OJEQSSJFSNLMLB-UHFFFAOYSA-N
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Description

Introduction p-Tolyl phenylacetate is a chemical compound that has been studied for various synthetic and analytical applications. It is derived from the reaction of 4-methylphenol and phenylacetyl chloride, showcasing its relevance in organic synthesis.

Synthesis Analysis The synthesis involves the preparation of p-tolyl phenylacetate from 4-methylphenol and phenylacetyl chloride, followed by rearrangement reactions using catalysts like AlCl3. The process highlights a step involving methylation and amination to obtain specific intermediates before achieving the final product (Wu Jia-sheng, 2003).

Molecular Structure Analysis The molecular structure of p-tolyl phenylacetate derivatives has been extensively analyzed through techniques like X-ray diffraction. These analyses reveal complex geometries and configurations, essential for understanding the compound's chemical behavior (Xie Mei-hua, 2009).

Chemical Reactions and Properties Various reactions involving p-tolyl phenylacetate have been documented, including its role in the synthesis of different organic compounds. For instance, its involvement in the gold(III)-catalyzed glycosylation indicates its versatility in chemical synthesis (Mukta Shaw, Amit Kumar, 2018).

Scientific Research Applications

  • The Fries transposition of p-Tolyl phenylacetate has been studied, examining the properties of ortho- and para-hydroxyketones obtained in this process. This reaction is significant in organic synthetic chemistry (Le‐Van‐Thoï & Nguyen‐Van‐Hoang, 1963).

  • In a study focusing on the synthesis of 1-(2-Hydroxy-5-methylphenyl)phenethylamine, p-Tolyl phenylacetate was prepared from the reaction of 4-methylphenol and phenylacetyl chloride. This synthesis is a part of medicinal chemistry research, exploring new compounds for potential pharmaceutical applications (Wu Jia-sheng, 2003).

  • A novel phenylacetate decarboxylase enzyme catalyzing toluene biosynthesis in an anaerobic microbial community was characterized, highlighting the biochemical potential of phenylacetates like p-Tolyl phenylacetate in microbial bioprocesses (Zargar et al., 2016).

  • The photochemistry of p-Tolyl phenylacetate adsorbed on zeolites has been investigated, shedding light on its potential applications in photochemical reactions and materials science (Tung & Ying, 1997).

  • Phenylacetate, a related compound to p-Tolyl phenylacetate, has shown growth inhibition properties in human pancreatic carcinoma cells, suggesting potential applications in cancer therapy (Harrison et al., 1998).

  • Additionally, phenylacetate derivatives like p-Tolyl phenylacetate have been studied for their roles in illicit synthesis of phenyl-2-propanone, a precursor in drug synthesis, highlighting its significance in forensic science (Allen et al., 1992).

  • Penicillin G acylase has been used for producing pure D-phenylglycine from a racemate mixture, utilizing p-Tolyl phenylacetate derivatives, indicating its use in enzyme-catalyzed synthesis processes (Bossi, Cretich, & Righetti, 1998).

  • p-Tolyl thioribosides, similar in structure to p-Tolyl phenylacetate, have been explored for O-glycosylations, demonstrating their utility in complex organic synthesis and the development of novel compounds (Kurosu & Li, 2008).

properties

IUPAC Name

(4-methylphenyl) 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H14O2/c1-12-7-9-14(10-8-12)17-15(16)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEQSSJFSNLMLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
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DSSTOX Substance ID

DTXSID7051509
Record name p-Tolyl phenylacetate
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Molecular Weight

226.27 g/mol
Source PubChem
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Physical Description

Solid, White to off white crystals, faint lily, hyacinth, narcissus odour
Record name p-Tolyl phenylacetate
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Record name p-Tolyl phenylacetate
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Boiling Point

310.00 °C. @ 760.00 mm Hg
Record name p-Tolyl phenylacetate
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Solubility

insoluble in water, moderately soluble (in ethanol)
Record name p-Tolyl phenylacetate
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Product Name

p-Tolyl phenylacetate

CAS RN

101-94-0
Record name p-Cresyl phenylacetate
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Record name Benzeneacetic acid, 4-methylphenyl ester
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Record name P-CRESYL PHENYLACETATE
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Record name p-Tolyl phenylacetate
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Melting Point

76 °C
Record name p-Tolyl phenylacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041564
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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